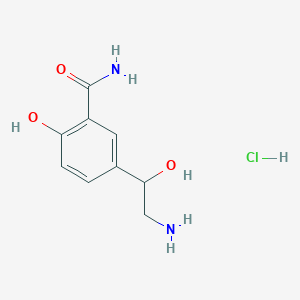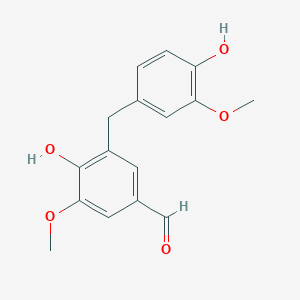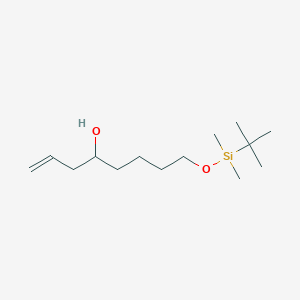
5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamideHydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamide hydrochloride, commonly known as 5-AHBH, is a novel compound with a wide range of potential applications in scientific research. 5-AHBH has been studied for its synthesis, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
Scientific Research Applications
Synthesis and Characterization
The compound 5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamide Hydrochloride, part of the benzamide family, has been synthesized and characterized in various studies. For instance, Narayana et al. (2004) synthesized a structurally related compound, 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides, exploring its potential as an antifungal agent. The compound was characterized using IR, H-NMR, and mass spectral data (Narayana et al., 2004). Similarly, Yanagi et al. (1999) synthesized optical isomers of a closely related benzamide derivative, focusing on their pharmacological activity and characterization through spectroscopic methods (Yanagi et al., 1999).
Antimicrobial and Antioxidant Activities
Benzamide derivatives, including compounds structurally similar to 5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamide Hydrochloride, have been investigated for their antimicrobial and antioxidant activities. Yang et al. (2015) isolated a new benzamide and other compounds from endophytic Streptomyces and evaluated their antimicrobial and antioxidant activities (Yang et al., 2015). Imramovský et al. (2011) analyzed a series of benzamide derivatives for their activity against various microbial strains and also assessed their activity related to the inhibition of photosynthetic electron transport, demonstrating biological activity comparable to standard agents (Imramovský et al., 2011).
Metalloligand Design and Magnetic Properties
Compounds in the benzamide class, related to 5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamide Hydrochloride, have been used as metalloligands in the design of single-molecule and single-chain magnets. Costes et al. (2010) explored such metalloligands with copper ions and lanthanide salts, revealing the Single-Molecule Magnet (SMM) behavior of tetranuclear Tb complexes and the Single-Chain Magnet (SCM) behavior of the Tb chain derivative (Costes et al., 2010).
Crystallography and Pharmacological Applications
The crystal structures and pharmacological properties of benzamide derivatives have been extensively studied. For instance, Yanagi et al. (2000) characterized two crystalline forms of a related benzamide derivative, detailing their thermodynamic stability and spectroscopic properties (Yanagi et al., 2000). The pharmacological activities of benzamide derivatives have also been explored, as demonstrated by Navas et al. (1998), who investigated the receptor binding affinities of analogues of a potential antipsychotic agent, revealing moderate to potent affinities for dopamine D2, serotonin 5-HT1a, and serotonin 5-HT2 receptors (Navas et al., 1998).
Mechanism of Action
Target of Action
The compound, 5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamide Hydrochloride, has been found to have potential antimalarial activity . It is predicted to interact with Plasmodium falciparum 1-cysperoxidredoxin (PfPrx1) , a protein that plays a crucial role in the survival of the malaria parasite.
Mode of Action
It is suggested that the compound binds to thePfPrx1 protein, potentially inhibiting its function . This inhibition could disrupt the parasite’s ability to neutralize oxidative stress, leading to its death.
Biochemical Pathways
Given its predicted interaction withPfPrx1 , it is likely that it affects the parasite’s oxidative stress response pathway . This could lead to an accumulation of reactive oxygen species within the parasite, causing damage to its cellular components and ultimately leading to its death.
Pharmacokinetics
It is known that the compound has good adme properties , suggesting that it may have good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of the PfPrx1 protein, leading to an increase in oxidative stress within the malaria parasite . This can cause damage to the parasite’s cellular components, impairing its ability to survive and reproduce.
properties
IUPAC Name |
5-(2-amino-1-hydroxyethyl)-2-hydroxybenzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.ClH/c10-4-8(13)5-1-2-7(12)6(3-5)9(11)14;/h1-3,8,12-13H,4,10H2,(H2,11,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLDETSVEUQULS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)C(=O)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32780-65-7 |
Source


|
| Record name | Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32780-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2'R)-2'-Deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-uridine](/img/no-structure.png)



